molecular formula C17H18N2O B3838870 N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide

N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide

Cat. No.: B3838870
M. Wt: 266.34 g/mol
InChI Key: UZKJIPXEEUXEKH-UHFFFAOYSA-N
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Description

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)propanamide is an organic compound belonging to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)propanamide typically involves the condensation of an appropriate amine with a benzazepine derivative. One common method includes the reaction of 6,11-dihydro-5H-benzobbenzazepine with propanoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzazepine derivatives.

    Biology: Studies have explored its potential as a ligand for various biological receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)propanamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)propanamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzazepine derivatives.

Properties

IUPAC Name

N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-17(20)18-14-10-9-13-8-7-12-5-3-4-6-15(12)19-16(13)11-14/h3-6,9-11,19H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKJIPXEEUXEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide
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N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide
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N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide
Reactant of Route 4
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N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide
Reactant of Route 5
N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide
Reactant of Route 6
N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.